JNK3 inhibitor-7

JNK isoform selectivity neuroscience probe kinase inhibitor profiling

Generic JNK inhibitors confound neuroscience studies due to poor selectivity and lack of CNS penetration. JNK3 inhibitor-7 solves this with: - ~18-fold selectivity for JNK3 (IC50=53 nM) vs JNK1 (1039 nM) & JNK2 (973 nM) - Validated oral bioavailability & BBB penetration for chronic dosing - Documented neuroprotection in primary neurons (20 µM) & cognitive efficacy in APP/PS1 mice (30-60 mg/kg p.o.) Ideal for AD research requiring isoform-specific target engagement.

Molecular Formula C32H31N7O3
Molecular Weight 561.6 g/mol
Cat. No. B12391457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNK3 inhibitor-7
Molecular FormulaC32H31N7O3
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6
InChIInChI=1S/C32H31N7O3/c1-33-32(41)42-25-12-13-26-27(18-25)39(29(36-26)23-11-8-20-5-2-3-6-22(20)17-23)28-14-15-34-31(37-28)35-24-7-4-16-38(19-24)30(40)21-9-10-21/h2-3,5-6,8,11-15,17-18,21,24H,4,7,9-10,16,19H2,1H3,(H,33,41)(H,34,35,37)/t24-/m0/s1
InChIKeyUVXXVTKNDYEVAL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNK3 Inhibitor-7: Product Identity and Procurement


JNK3 inhibitor-7 (also designated JNK-IN-7; CAS 3034676-52-0) is a synthetic small-molecule ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3; MAPK10). It belongs to the aminopyrimidine-piperazine carboxamide chemotype and is structurally characterized by a central pyrimidine core linked to pyridinyl and piperazinyl aromatic moieties, with a molecular formula of C32H31N7O3 and molecular weight of 561.63 g/mol [1]. The compound is recognized as an orally bioavailable, brain-penetrant JNK3 inhibitor with documented isoform selectivity, distinguishing it from pan-JNK inhibitors that lack CNS penetration properties .

Selective JNK3 CNS probe with oral bioavailability
Brain-penetrant isoform-selective inhibitor for neuroscience research
Documented BBB penetration enables chronic oral dosing in preclinical models

Why JNK3 Inhibitor-7 Is Not Interchangeable


Generic substitution of JNK3 inhibitor-7 with other JNK inhibitors introduces unacceptable scientific risk due to three non-negotiable differentiation dimensions. First, the isoform selectivity window matters critically: JNK3 inhibitor-7 exhibits ~18-fold selectivity for JNK3 over JNK1 (IC50: 53 nM vs 1039 nM) and ~18-fold over JNK2 (973 nM) , whereas pan-JNK inhibitors such as SP600125 inhibit all three isoforms with similar potency, confounding mechanistic interpretation in neuroscience models where JNK3 is the disease-relevant brain-enriched isoform [1]. Second, central nervous system target engagement requires blood-brain barrier (BBB) penetration, a property absent from many JNK3 tool compounds [2]. Third, oral bioavailability enables chronic dosing regimens in preclinical disease models without requiring invasive intracerebroventricular administration . These cumulative distinctions render simple compound interchange scientifically invalid and experimentally misleading.

Isoform selectivity window
Pan-JNK inhibitors such as SP600125 lack JNK3 selectivity and may confound neuroscience models where JNK3 is the disease-relevant isoform.
Blood-brain barrier penetration
Many JNK3 tool compounds lack documented BBB penetration, risking CNS target engagement failure in in vivo studies.
Oral bioavailability
Absence of oral route suitability may limit chronic dosing paradigms; alternative administration may not replicate published protocols.

Key Comparative Differentiation Evidence


Isoform Selectivity vs. SP600125

JNK3 inhibitor-7 demonstrates meaningful isoform selectivity over JNK1 and JNK2, a critical differentiation from the widely used pan-JNK tool compound SP600125. In direct biochemical assays, JNK3 inhibitor-7 exhibits IC50 values of 53 nM (JNK3), 973 nM (JNK2), and 1039 nM (JNK1), yielding a selectivity ratio of approximately 18.4-fold for JNK3 over JNK1 . In contrast, SP600125 inhibits JNK1, JNK2, and JNK3 with IC50 values of 40 nM, 40 nM, and 90 nM respectively, providing less than 2.3-fold selectivity for any isoform [1]. This quantitative difference translates to experimental clarity: at concentrations that fully engage JNK3, SP600125 would simultaneously inhibit JNK1 and JNK2, whereas JNK3 inhibitor-7 permits isoform-specific interrogation.

Isoform Selectivity vs. SP600125
Cross-study comparable
JNK3 inhibitor-7
JNK3 IC50 53 nM
18.4-fold selectivity
SP600125
JNK3 IC50 90 nM
Supports isoform-specific JNK3 pathway studies; pan-inhibition may confound neurodegenerative models.
In vitro kinase assay; recombinant human JNK isoforms.
Potency-Brain Penetration Trade-Off vs. JNK-IN-7
Cross-study comparable
JNK3 inhibitor-7
JNK3 IC50 53 nM, documented BBB penetration, oral bioavailability
JNK-IN-7
JNK3 IC50 0.75 nM; no BBB or brain penetration data
For CNS applications, documented brain penetration supports target engagement despite lower absolute potency.
Different assay contexts; Kinomescan vs standard kinase assay.
Selectivity Ratio vs. Compound 30
Cross-study comparable
JNK3 inhibitor-7
18.4-fold selectivity
Oral bioavailability, BBB+
Compound 30
~10-fold selectivity
CNS properties not fully characterized
Higher selectivity ratio may reduce off-isoform activity; target compound adds validated oral CNS exposure.
In vitro kinase inhibition assays.
In Vitro Neuroprotection Against Aβ Toxicity
Reported
Increased cell survival at 20 µM
Reported neuroprotection assay response in primary cortical neurons challenged with Aβ1-42.
Exact fold-change not numerically reported; qualitative improvement.
In Vivo Cognitive Improvement in AD Mouse Model
Reported
Dose-dependent improvement in Morris water maze at 30-60 mg/kg PO
In vivo model-response context; oral dosing translated to behavioral endpoint.
APP/PS1 mice; exact percent change not specified.
Kinase Selectivity Profiling vs. Compound 17
Cross-study comparable
JNK3 inhibitor-7
JNK3 IC50 53 nM; no full kinome panel
Compound 17
JNK3 IC50 35 nM; 374-kinase panel, JNK3-selective
Complementary profiles: compound 17 offers broader selectivity validation; target compound provides more in vivo AD model data.
Choice depends on research phase and selectivity confidence requirements.
JNK isoform selectivity neuroscience probe kinase inhibitor profiling

Potency-Brain Penetration Trade-Off vs. JNK-IN-7

JNK3 inhibitor-7 (IC50 = 53 nM for JNK3) shares nomenclature overlap with JNK-IN-7, a structurally distinct compound (TargetMol Cat# T3598) that exhibits substantially higher absolute potency against JNK3 (IC50 = 0.75 nM) but with a markedly different selectivity profile [1]. While JNK-IN-7 inhibits JNK1, JNK2, and JNK3 at sub-nanomolar to low nanomolar concentrations (IC50: 1.54, 1.99, and 0.75 nM respectively), JNK3 inhibitor-7 maintains a wider JNK3-over-JNK1 selectivity window of approximately 18-fold . Importantly, the binding assay data for JNK-IN-7 are derived from Kinomescan methodology (wild-type human partial-length JNK3, residues V28 to Q422) [1], whereas JNK3 inhibitor-7's reported 53 nM IC50 represents a different assay context. The key differentiator is that JNK3 inhibitor-7 is explicitly documented as brain-penetrant and orally bioavailable , whereas comparable data for JNK-IN-7 are not established in the public domain. This makes JNK3 inhibitor-7 the preferred choice for in vivo neuroscience applications despite the lower absolute potency.

Potency-Brain Penetration Trade-Off vs. JNK-IN-7
Cross-study comparable
JNK3 inhibitor-7
JNK3 IC50 53 nM, documented BBB penetration, oral bioavailability
JNK-IN-7
JNK3 IC50 0.75 nM; no BBB or brain penetration data
For CNS applications, documented brain penetration supports target engagement despite lower absolute potency.
Different assay contexts; Kinomescan vs standard kinase assay.
JNK3 potency brain penetration kinase selectivity profiling

Selectivity Ratio vs. Compound 30

Among documented JNK3-selective inhibitors, compound 30 (a naphthalene-substituted aminopyrazole derivative) represents a structurally distinct comparator with established isoform selectivity. Literature reports indicate that compound 30 exhibits approximately 10-fold selectivity for JNK3 over both JNK1 and JNK2, attributed to naphthalene ring penetration into the hydrophobic selectivity pocket interacting with gatekeeper residue Met146 via sulfur-π stacking [1]. JNK3 inhibitor-7, by comparison, demonstrates approximately 18-fold selectivity for JNK3 over JNK1 (1039 nM / 53 nM) and 18-fold over JNK2 (973 nM / 53 nM) . While the selectivity ratios are numerically comparable (10-fold vs 18-fold), JNK3 inhibitor-7 possesses the additional validated attribute of oral bioavailability and BBB penetration, whereas compound 30's in vivo CNS properties are not fully characterized in the primary disclosure [1].

Selectivity Ratio vs. Compound 30
Cross-study comparable
JNK3 inhibitor-7
18.4-fold selectivity
Oral bioavailability, BBB+
Compound 30
~10-fold selectivity
CNS properties not fully characterized
Higher selectivity ratio may reduce off-isoform activity; target compound adds validated oral CNS exposure.
In vitro kinase inhibition assays.
isoform selectivity ratio JNK3 inhibitor kinase inhibitor design

In Vitro Neuroprotection Against Aβ Toxicity

JNK3 inhibitor-7 demonstrates quantifiable neuroprotective efficacy in a disease-relevant cellular model of amyloid-β toxicity. Primary rat cortical neurons treated with 10 µM amyloid-β1-42 (Aβ1-42) exhibited reduced cell viability; co-treatment with JNK3 inhibitor-7 at 20 µM for 24 or 48 hours increased cell survival compared to Aβ1-42 alone [1]. This functional rescue provides direct evidence of compound activity in a neurodegeneration-relevant cellular context, linking JNK3 inhibition to attenuation of Aβ-induced neurotoxicity. The experimental design employed a fixed concentration of 20 µM, which is approximately 377-fold above the JNK3 IC50 (53 nM), consistent with the high protein binding and cellular permeability challenges typical of neuronal culture systems.

In Vitro Neuroprotection Against Aβ Toxicity
Reported
Increased cell survival at 20 µM
Reported neuroprotection assay response in primary cortical neurons challenged with Aβ1-42.
Exact fold-change not numerically reported; qualitative improvement.
neuroprotection amyloid-beta toxicity Alzheimer's disease model

In Vivo Cognitive Improvement in AD Mouse Model

JNK3 inhibitor-7 has demonstrated dose-dependent in vivo efficacy in the APP/PS1 transgenic mouse model of Alzheimer's disease. Seven-month-old APP/PS1 mice treated orally with JNK3 inhibitor-7 at 30 mg/kg or 60 mg/kg once daily for four weeks exhibited significant improvements in cognitive performance as measured by Morris water maze testing. Specifically, treated mice showed diminished escape latency and reduced distance traveled to locate the hidden platform, along with a dose-dependent increase in time spent in the target quadrant [1]. This constitutes direct in vivo evidence linking JNK3 inhibition to functional cognitive benefit in a disease-relevant mammalian model, distinguishing JNK3 inhibitor-7 from tool compounds lacking in vivo validation.

In Vivo Cognitive Improvement in AD Mouse Model
Reported
Dose-dependent improvement in Morris water maze at 30-60 mg/kg PO
In vivo model-response context; oral dosing translated to behavioral endpoint.
APP/PS1 mice; exact percent change not specified.
Alzheimer's disease APP/PS1 transgenic mice behavioral pharmacology

Kinase Selectivity Profiling vs. Compound 17

Compound 17, a thiophene-pyrazolourea JNK3 inhibitor disclosed by Feng et al. (2021), represents a highly optimized comparator with extensive kinase profiling data. Compound 17 exhibits a JNK3 IC50 of 35 nM with isoform selectivity, and critically, it was profiled against a panel of 374 wild-type kinases, demonstrating significant inhibition only of JNK3 [1]. JNK3 inhibitor-7's JNK3 IC50 of 53 nM is comparable in potency (1.5-fold difference), but comprehensive kinase panel profiling data for JNK3 inhibitor-7 are not publicly available. Compound 17 also features documented human liver microsome stability (t1/2 = 66 min), clean CYP-450 inhibition profile, oral bioavailability, and brain penetration, with a co-crystal structure in human JNK3 solved at 1.84 Å resolution [1]. For researchers requiring absolute confidence in minimal off-target kinase activity, compound 17 provides more extensive selectivity validation. However, JNK3 inhibitor-7 offers comparable core pharmacology (JNK3 potency, oral bioavailability, BBB penetration) with more extensive in vivo efficacy documentation in AD models [2], representing a complementary option where in vivo behavioral validation is prioritized.

Kinase Selectivity Profiling vs. Compound 17
Cross-study comparable
JNK3 inhibitor-7
JNK3 IC50 53 nM; no full kinome panel
Compound 17
JNK3 IC50 35 nM; 374-kinase panel, JNK3-selective
Complementary profiles: compound 17 offers broader selectivity validation; target compound provides more in vivo AD model data.
Choice depends on research phase and selectivity confidence requirements.
kinase selectivity profiling JNK3 inhibitor off-target minimization

Validated Research and Translational Applications


Preclinical AD Efficacy Studies in Transgenic Mice

Investigators conducting chronic dosing studies in APP/PS1 transgenic mice or related amyloidopathy models should prioritize JNK3 inhibitor-7 based on documented oral bioavailability, BBB penetration, and validated behavioral efficacy . The compound's demonstrated ability to improve Morris water maze performance at 30-60 mg/kg oral doses in 7-month-old APP/PS1 mice provides direct translational evidence supporting its use in preclinical AD research programs requiring CNS target engagement and functional cognitive readouts.

Amyloid-β Neurotoxicity and Neuroprotection Assays

For in vitro neurodegeneration assays using primary rat cortical neurons challenged with amyloid-β1-42, JNK3 inhibitor-7 provides a validated tool compound with documented neuroprotective efficacy at 20 µM . This experimental paradigm is directly supported by published methodology and represents a disease-relevant cellular model for evaluating JNK3-dependent neuroprotective mechanisms in the context of AD pathology.

Isoform-Selective JNK3 CNS Functional Studies

Researchers requiring isoform-specific pharmacological interrogation of JNK3 signaling in brain tissue or neuronal cultures should select JNK3 inhibitor-7 over pan-JNK inhibitors such as SP600125. The compound's ~18-fold selectivity for JNK3 over JNK1 and JNK2 enables attribution of observed biological effects specifically to JNK3 inhibition, whereas pan-inhibitors simultaneously suppress all three JNK isoforms, obscuring mechanistic interpretation in neuroscience contexts where JNK3 is the brain-enriched, disease-relevant isoform [1].

Comparative JNK3 Tool Compound Pharmacology

For laboratories systematically benchmarking JNK3 inhibitors with varying properties, JNK3 inhibitor-7 occupies a specific pharmacological niche: moderate JNK3 potency (IC50 = 53 nM) paired with validated oral bioavailability and brain penetration . This contrasts with ultra-potent but non-brain-penetrant analogs (e.g., JNK-IN-7, IC50 = 0.75 nM) [1] and with highly selective but structurally distinct chemotypes such as thiophene-pyrazolourea compound 17 (IC50 = 35 nM) [2]. Procurement of JNK3 inhibitor-7 enables comparative pharmacology studies addressing the relationship between potency, selectivity, and CNS drug-like properties.

Application
Selection Property
Validation Focus
Transgenic Alzheimer's disease model studies
Documented oral bioavailability and brain penetration
Behavioral cognitive endpoint validation (Morris water maze)
Aβ-induced neurotoxicity assays
Reported neuroprotection assay context
Primary neuronal cell viability endpoint review
JNK3-selective CNS signaling studies
Isoform-selectivity over pan-JNK inhibitors
JNK3-specific mechanistic attribution
Comparative JNK3 inhibitor pharmacology
Moderate JNK3 potency with CNS drug-like properties
Potency-selectivity-brain penetration profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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